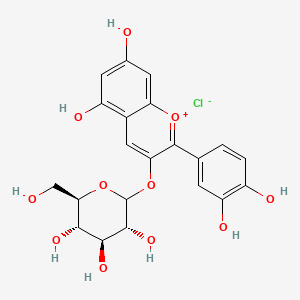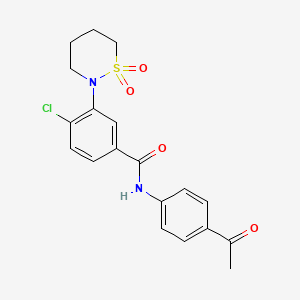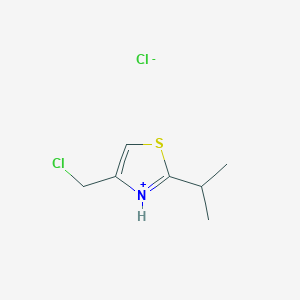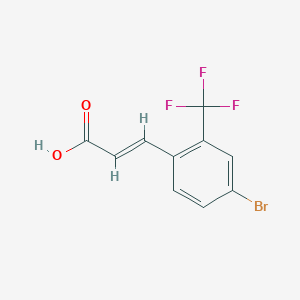
Asterin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Asterin is synthesized through a series of peptide bond formations, typically involving the cyclization of linear peptides. The synthesis begins with the protection of amino groups, followed by the coupling of amino acids in a specific sequence. The final step involves the cyclization of the linear peptide to form the cyclic structure .
Industrial Production Methods: Industrial production of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of cyclic peptides. The process includes the sequential addition of protected amino acids to a solid resin, followed by cyclization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Asterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially enhancing its stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Asterin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: It serves as a tool for investigating protein-protein interactions and cellular signaling pathways.
Medicine: this compound’s anticancer and anti-inflammatory properties make it a candidate for drug development and therapeutic applications.
Industry: this compound is utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
Asterin exerts its effects through several molecular mechanisms:
Anticancer Activity: this compound modulates specific and nonspecific antitumor resistance mechanisms.
Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune cell functions.
Molecular Targets and Pathways: this compound targets various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response regulation.
Vergleich Mit ähnlichen Verbindungen
Asterin can be compared with other cyclic peptides and pentapeptides, such as:
Cyclo(-Pro-Tyr-Pro-Gly-Pro-): This cyclic pentapeptide exhibits similar structural features but different biological activities.
Gramicidin S: Another cyclic peptide with antimicrobial properties, differing in its amino acid sequence and mechanism of action.
Cyclosporin A: A cyclic peptide with immunosuppressive properties, used in organ transplantation.
Uniqueness of this compound: this compound’s unique combination of anticancer and anti-inflammatory properties, along with its specific molecular targets and pathways, distinguishes it from other cyclic peptides. Its ability to modulate both specific and nonspecific immune responses adds to its uniqueness .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-NAQCLLOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7828410.png)



![4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B7828457.png)

![4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B7828471.png)
![[(E)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea](/img/structure/B7828481.png)




